(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c17-16-11(12-6-3-7-18-12)8-13-14-9-4-1-2-5-10(9)15-13/h1-7,17H,8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEQCGZTZCRMLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=NO)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the furan ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction using furan and an appropriate acylating agent.
Formation of the ethanone oxime group: The final step involves the reaction of the intermediate with hydroxylamine to form the oxime group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime can undergo various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzimidazole and furan derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzimidazole moiety. For instance, derivatives similar to (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 7.80 to 13.90 µg/mL, indicating promising therapeutic potential .
Table 1: Cytotoxic Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 7.80 |
| Similar Benzimidazole Derivative | HepG2 | 13.90 |
Anti-Angiogenic Properties
The compound has also been investigated for its anti-angiogenic properties, particularly in inhibiting vascular endothelial growth factor (VEGF)-induced angiogenesis. This activity is crucial in cancer therapy as it can prevent tumor growth by restricting blood supply .
Material Science Applications
In addition to its biological applications, this compound has been explored for its potential use in material sciences. Its ability to form stable complexes with metal ions opens avenues for developing new materials with specific electronic or catalytic properties.
Table 2: Potential Material Science Applications
| Application Area | Description |
|---|---|
| Coordination Chemistry | Forms stable complexes with transition metals |
| Electronic Materials | Potential use in organic light-emitting diodes |
| Catalysis | Possible applications in catalyzing organic reactions |
Case Study 1: Synthesis and Characterization
A study conducted by Özel Güven et al. synthesized (1Z)-2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone oxime and characterized it using X-ray crystallography. The results indicated a planar structure conducive to strong intermolecular interactions, which may enhance its biological efficacy .
Case Study 2: Biological Evaluation
In another investigation, a series of benzimidazole derivatives were evaluated for their anti-cancer properties against multiple cell lines. The study concluded that modifications to the benzimidazole core significantly influenced cytotoxicity and selectivity towards cancer cells .
Mechanism of Action
The mechanism of action of (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Findings
Antimicrobial Activity: The target compound exhibits broad-spectrum antimicrobial activity due to the benzimidazole core and oxime group, which disrupt microbial cell membranes via hydrogen bonding and π-π stacking . In contrast, (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (CAS 99592-32-2) shows superior antifungal activity against Candida albicans (MIC = 1.56 µg/mL), attributed to the electron-withdrawing dichlorophenyl group enhancing membrane penetration .
Anticonvulsant Efficacy: 1-(2-Naphthyl)-2-(imidazol-1-yl)ethanone oxime esters (e.g., Karakurt et al., 2012) demonstrate potent anticonvulsant activity in maximal electroshock (MES) tests (ED₅₀ = 38.7 mg/kg) but lower potency compared to nafimidone derivatives (ED₅₀ = 12.5 mg/kg) . The target compound’s furyl group may reduce blood-brain barrier permeability compared to naphthyl or chlorophenyl analogues, limiting its anticonvulsant utility .
Physicochemical Properties: Lipophilicity: The naphthyl group in 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone oxime esters increases logP (3.2 vs. 2.1 for the furyl analogue), enhancing CNS penetration but reducing aqueous solubility . Hydrogen Bonding: The oxime group in the target molecule forms intramolecular H-bonds (N–OH···O, O–H···O), stabilizing its Z-configuration and enhancing thermal stability compared to O-alkylated oxime ethers .
Synthetic Accessibility: The target compound is synthesized via condensation of 2-(1H-benzimidazol-2-yl)acetonitrile with resorcinol derivatives under BF₃ catalysis, yielding ~65% purity . In contrast, nafimidone oxime esters require multi-step acyl chloride reactions, resulting in lower yields (~40%) but higher functional versatility .
Biological Activity
(1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, synthesis, and structural characteristics, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N3O2, with a molecular weight of approximately 241.25 g/mol. The compound features a benzimidazole ring system, which is known for its biological significance, particularly in pharmaceuticals.
Structural Characteristics
The compound exhibits a planar structure due to intramolecular interactions that stabilize its conformation. The benzimidazole ring is oriented with respect to the furan ring at specific dihedral angles, contributing to its overall stability and potential reactivity in biological systems .
Antimicrobial Properties
Research indicates that compounds containing oxime functional groups often exhibit antimicrobial activity . For instance, oxiconazole, a well-known antifungal agent, contains an oxime ether group and has been shown to be effective against various mycotic infections . The presence of the benzimidazole moiety in this compound suggests similar potential for antimicrobial action.
Case Studies:
- Antifungal Activity : A study explored the antifungal properties of benzimidazole derivatives, demonstrating that modifications to the benzimidazole structure could enhance antifungal efficacy against Candida species .
- Bacterial Inhibition : Another investigation reported that compounds with oxime functionalities exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Benzimidazole derivatives are known to inhibit key enzymes in microbial metabolism.
- Disruption of Cell Membranes : The compound may interact with microbial cell membranes, leading to increased permeability and cell death.
Synthesis
The synthesis of this compound involves the reaction of 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone with hydroxylamine hydrochloride under acidic conditions. This reaction yields the desired oxime derivative with moderate yields typically around 40% .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for (1Z)-2-(1H-benzimidazol-2-yl)-1-(2-furyl)ethanone oxime?
The compound is synthesized via a multi-step process:
- Step 1: Prepare 2-(1H-benzimidazol-1-yl)-1-(furan-2-yl)ethanone by reacting 1H-benzimidazole with acetyl chloride under reflux (analogous to methods in ).
- Step 2: Convert the ketone to its oxime derivative using hydroxylamine hydrochloride in ethanol under basic conditions.
- Step 3: Functionalize the oxime via alkylation (e.g., with isopropyl bromide) using NaH as a base in dry dimethylformamide (DMF) . Key considerations: Reaction temperature, solvent purity, and stoichiometric control to minimize byproducts.
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography resolves the Z-configuration of the oxime group and dihedral angles between benzimidazole and furan rings (e.g., 72.17° in related structures) .
- NMR spectroscopy confirms proton environments, such as the imine (C=N–OH) resonance at ~8–10 ppm.
- FT-IR identifies oxime (N–O stretch at ~950 cm⁻¹) and benzimidazole (N–H stretch at ~3400 cm⁻¹) functional groups. Table 1: Representative XRD Parameters (from ):
| Bond Angle/Interaction | Value | Significance |
|---|---|---|
| Dihedral angle (benzimidazole-furan) | 72.17° | Steric/electronic effects |
| Intramolecular C–H⋯O | 2.48 Å | Stabilizes envelope conformation |
Q. What stability and storage conditions are recommended?
While specific data for this compound are lacking ( ), general oxime stability guidelines apply:
- Storage: Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis.
- Avoid: Prolonged exposure to light, moisture, or acidic/basic conditions that may cleave the oxime group.
Advanced Research Questions
Q. How can reaction mechanisms for oxime functionalization be elucidated?
- Alkylation studies: Use isotopic labeling (e.g., D₂O quenching) to track proton transfer steps during NaH-mediated deprotonation.
- Kinetic analysis: Monitor reaction progress via HPLC to identify rate-determining steps (e.g., nucleophilic attack on the oxime oxygen).
- Computational modeling: Density Functional Theory (DFT) predicts transition states and regioselectivity in alkylation reactions (refer to organic reaction mechanisms in ).
Q. How to address contradictions in reported physicochemical data?
- Case example: Discrepancies in solubility or melting points may arise from polymorphic forms or residual solvents.
- Resolution: Conduct DSC/TGA to identify polymorphs and GC-MS to quantify solvent residues. Cross-validate with independent synthetic batches .
Q. What strategies optimize biological activity studies for this oxime derivative?
- Structure-activity relationship (SAR): Modify substituents on the benzimidazole or furan rings to assess antimicrobial potency (e.g., methoxy groups enhance lipophilicity; notes oximes' antifungal potential).
- In vitro assays: Use standardized MIC (Minimum Inhibitory Concentration) protocols against Candida albicans, comparing results to oxiconazole controls .
Q. How to mitigate solubility challenges in pharmacological assays?
- Co-solvent systems: Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability.
- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers improve bioavailability for in vivo studies (methodology from ’s heterocyclic drug design principles).
Methodological Guidance
Designing multi-step syntheses with purity control:
- Intermediate purification: Employ column chromatography (silica gel, CHCl₃/MeOH gradient) after each step.
- QC checkpoints: Use LC-MS at Steps 1 and 2 to confirm intermediates ≥95% purity .
Validating crystallographic data for publication:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
